![molecular formula C31H49K2NO12S B13405951 dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple hydroxyl groups, a sulfonate group, and a carboxylate group, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of ester or ether linkages. Specific reaction conditions would depend on the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production methods for such complex molecules often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. Purification methods such as chromatography and crystallization are also crucial for obtaining the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonate group can be reduced to a thiol group under specific conditions.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution reactions could produce esters or amides.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and sulfonate groups could interact with various biomolecules, making it useful for studying enzyme-substrate interactions or as a potential drug candidate.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
作用機序
The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, the hydroxyl groups could form hydrogen bonds with enzymes or receptors, while the sulfonate group could participate in ionic interactions. These interactions could modulate the activity of various biological pathways.
類似化合物との比較
Similar Compounds
Dipotassium hydrogen phosphate: Similar in having potassium ions but different in structure and applications.
Dipotassium glycyrrhizinate: Similar in having multiple hydroxyl groups and potassium ions but different in biological activity.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds
特性
分子式 |
C31H49K2NO12S |
|---|---|
分子量 |
738.0 g/mol |
IUPAC名 |
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H51NO12S.2K/c1-15(4-7-22(34)32-14-45(40,41)42)18-5-6-19-23-20(9-11-31(18,19)3)30(2)10-8-17(12-16(30)13-21(23)33)43-29-26(37)24(35)25(36)27(44-29)28(38)39;;/h15-21,23-27,29,33,35-37H,4-14H2,1-3H3,(H,32,34)(H,38,39)(H,40,41,42);;/q;2*+1/p-2/t15-,16-,17-,18-,19+,20+,21-,23+,24?,25+,26-,27+,29-,30+,31-;;/m1../s1 |
InChIキー |
KANOHAPUOBPJFH-JYXKZNQLSA-L |
異性体SMILES |
C[C@H](CCC(=O)NCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
正規SMILES |
CC(CCC(=O)NCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


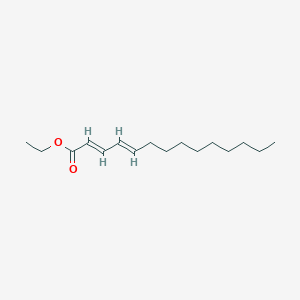
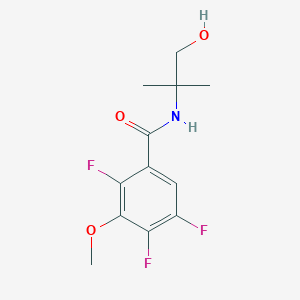
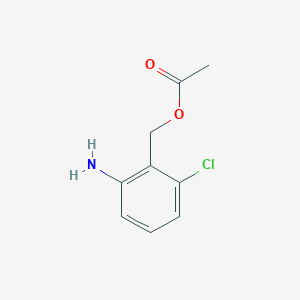
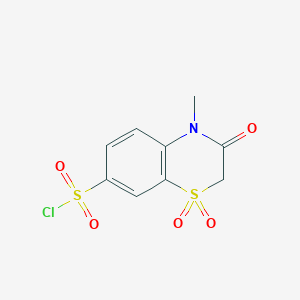
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

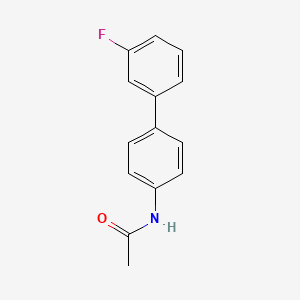
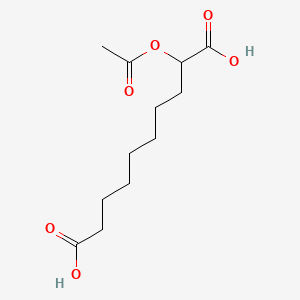

![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
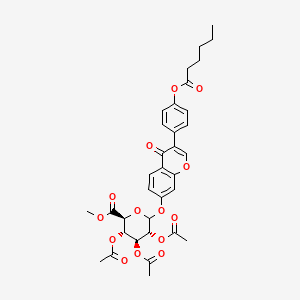
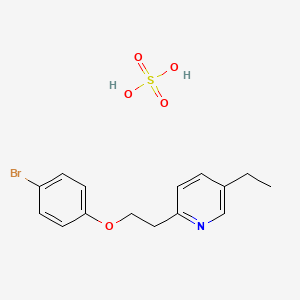
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)

